(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-[2-(2-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-7-2-3-8-18(15)25-20(23-10-4-5-11-23)16-13-24(14-17(16)22-25)21(26)19-9-6-12-27-19/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVVSYRILPVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CN(CC3=N2)C(=O)C4=CC=CO4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone is a complex organic molecule belonging to the class of pyrrole and pyrazole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The intricate structure of this compound includes multiple heterocyclic rings, which enhance its interactions with biological targets.
Structural Overview
The molecular formula for this compound is with a molecular weight of approximately 386.4 g/mol. The structure features a pyrrolo[3,4-c]pyrazole core, which is known for its pharmacological properties.
Anticancer Activity
Research indicates that pyrrole and pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. A study highlighted the potential of pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related pyrazole derivatives have demonstrated notable antifungal and antibacterial activities. For example, certain pyrazole carboxamides exhibited significant antifungal effects against pathogens like Candida albicans and Aspergillus niger . The presence of multiple functional groups in the target compound may enhance its reactivity and interaction with microbial targets.
Anti-inflammatory Effects
Compounds containing pyrrole and pyrazole moieties have been investigated for their anti-inflammatory properties. A class of compounds similar to the target has been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation . The anti-inflammatory activity is often linked to the structural diversity provided by the heterocycles present in these compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Pyrrole and Pyrazole Rings : Utilizing hydrazine derivatives to construct the pyrazole framework.
- Functionalization : Introducing various substituents such as furan or tolyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product with high purity.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Anticancer Study : A recent study evaluated a series of pyrrolo[3,4-c]pyrazole derivatives against different cancer cell lines, revealing that specific substitutions significantly enhanced their cytotoxicity .
- Antimicrobial Evaluation : Another investigation assessed the antifungal activity of synthesized pyrazoles against five phytopathogenic fungi, demonstrating promising results that warrant further exploration .
- Inflammation Model : In vivo studies using animal models have shown that certain derivatives exhibit reduced inflammation markers when administered, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Structural Characteristics
The compound features a multi-ring structure that includes pyrrole and pyrazole moieties. Its molecular formula is with a molecular weight of approximately 399.454 g/mol. The intricate arrangement of nitrogen-containing heterocycles enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds similar to (3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone have been found to possess significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi .
- Anticancer Potential : The presence of multiple heterocycles in the structure suggests potential anticancer activity. Research has indicated that some pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of related compounds, suggesting that they may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a similar compound derived from furan and pyrazole frameworks. The results demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, a derivative of this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential use as an anticancer agent .
Q & A
Q. What are the key considerations in optimizing the multi-step synthesis of this compound to improve overall yield?
Methodological Answer: Optimizing multi-step synthesis requires systematic adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocyclic formations, as seen in pyrazole syntheses .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions, particularly for aryl substitutions .
- Reaction Monitoring : Use HPLC or TLC to track intermediates and adjust reflux times (e.g., 4–48 hours, depending on step) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) .
- X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., pyrazole vs. furan planes <10°) .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Methodological Answer:
- Validation via Model Reactions : Test predicted reactive sites (e.g., pyrrole NH or furan oxygen) in controlled oxidation/reduction experiments .
- DFT Calculations : Compare computed vs. experimental bond lengths (e.g., C–N in pyrazole: 1.33–1.37 Å) and reaction energy profiles .
- Isotopic Labeling : Use ¹⁵N or ¹³C labels to trace unexpected reaction pathways (e.g., nitro group reduction vs. ring opening) .
Q. What methodologies are employed to investigate structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace o-tolyl with p-fluorophenyl) to assess impact on bioactivity .
- Enzyme Assays : Screen against kinases or proteases using fluorescence polarization (IC₅₀ determination) .
- Molecular Docking : Map interactions with targets (e.g., hydrophobic pockets accommodating furan/pyrrole moieties) .
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
Methodological Answer:
- Standardized Protocols : Document exact conditions (e.g., degassed solvents for Suzuki couplings) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization during pyrrole formation) .
- Scale-Dependent Adjustments : Optimize stirring rates and heat transfer for larger batches (e.g., continuous flow reactors) .
Data Analysis and Mechanistic Studies
Q. How are conflicting crystallographic data (e.g., bond angles) reconciled for this compound?
Methodological Answer:
- Multi-Temperature Crystallography : Assess thermal motion effects on bond parameters .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) influencing packing .
- Cross-Validation : Compare with structurally analogous pyrazoles (e.g., dihedral angles <50° for phenyl substituents) .
Q. What strategies validate the proposed reaction mechanisms for substituent introduction (e.g., o-tolyl group)?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Measure rate changes with deuterated reagents to identify rate-determining steps .
- Trapping Intermediates : Isolate and characterize transient species (e.g., Pd–aryl complexes in cross-couplings) .
- In Situ Spectroscopy : Monitor reactions via Raman or IR for real-time mechanistic insights .
Biological Evaluation
Q. How is the compound’s cytotoxicity profile assessed against cancer cell lines?
Methodological Answer:
- MTT/PrestoBlue Assays : Quantify viability in HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation) .
- Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays .
- Selectivity Index (SI) : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
